1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8523721
InChI: InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2
SMILES:
Molecular Formula: C19H21BrN2O
Molecular Weight: 373.3 g/mol

1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

CAS No.:

Cat. No.: VC8523721

Molecular Formula: C19H21BrN2O

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE -

Specification

Molecular Formula C19H21BrN2O
Molecular Weight 373.3 g/mol
IUPAC Name 1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Standard InChI InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Standard InChI Key PCJIWYKLVKJIBF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone (molecular formula: C20H22BrN2O\text{C}_{20}\text{H}_{22}\text{BrN}_2\text{O}) is a tertiary amine featuring a piperazine core substituted with a 4-bromobenzyl group at the 1-position and a phenylacetyl moiety at the 4-position. Key structural attributes include:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity .

  • 4-Bromobenzyl substituent: Introduces steric bulk and electron-withdrawing characteristics due to the bromine atom .

  • Phenylacetyl group: A ketone-linked aromatic system contributing to lipophilicity and potential π-π stacking interactions .

The compound’s molecular weight is 393.31 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity . Spectroscopic data from analogous piperazine derivatives indicate characteristic IR absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 600–650 cm1^{-1} (C-Br stretch) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-[4-(4-bromobenzyl)piperazino]-2-phenyl-1-ethanone typically involves sequential N-alkylation and acylation steps:

  • N-Alkylation of Piperazine:
    Piperazine reacts with 4-bromobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) to yield 1-(4-bromobenzyl)piperazine .

    Piperazine+4-Bromobenzyl bromideK2CO3,DMF1-(4-Bromobenzyl)piperazine\text{Piperazine} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(4-Bromobenzyl)piperazine}
  • Acylation with 2-Phenylacetyl Chloride:
    The secondary amine is acylated using 2-phenylacetyl chloride under anhydrous conditions to install the ketone functionality .

    1-(4-Bromobenzyl)piperazine+2-Phenylacetyl chlorideEt3N,CH2Cl2Target Compound\text{1-(4-Bromobenzyl)piperazine} + \text{2-Phenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{CH}_2\text{Cl}_2} \text{Target Compound}

Optimization Challenges:

  • Competitive over-alkylation at the piperazine nitrogen requires careful stoichiometric control .

  • Purification via column chromatography (SiO2_2, hexane/EtOAc) is essential to isolate the product from unreacted intermediates .

Physicochemical and Pharmacological Properties

Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight393.31 g/molCalculated
Melting Point128–131°CAnalogous compounds
Solubility (25°C)2.1 mg/mL in DMSOExperimental data
LogP3.2Computational

Applications in Drug Discovery

Medicinal Chemistry

The compound’s piperazine core and brominated aryl group make it a versatile scaffold for:

  • Serotonin Receptor Modulators: Structural similarity to vortioxetine hints at 5-HT1A_{1A}/5-HT7_7 affinity .

  • Antimelanogenic Agents: Competitive binding to tyrosinase’s active site could suppress melanin synthesis .

Material Science

Bromine’s electron-deficient nature facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer functionalization .

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